molecular formula C15H24N4O3S2 B2971620 1-(methylsulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)piperidine-4-carboxamide CAS No. 1448045-84-8

1-(methylsulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2971620
CAS No.: 1448045-84-8
M. Wt: 372.5
InChI Key: FMOGBZCNZAVHBM-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)piperidine-4-carboxamide is a synthetic organic compound featuring a complex structure with a piperidine-4-carboxamide core, a central thiazole ring, and a methylsulfonyl-substituted piperidine moiety. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the research and development of novel therapeutics for genetic disorders. The compound's primary research value is linked to its structural similarity to a class of arylthiazolyl piperidine compounds known to modulate the production of Survival Motor Neuron (SMN) protein . Spinal Muscular Atrophy (SMA) is caused by deficiencies in SMN protein due to mutations in the SMN1 gene. A nearly identical gene, SMN2, exists but produces mostly truncated, non-functional SMN protein due to alternative splicing. Small molecules that can modulate SMN2 expression to increase production of full-length, functional SMN protein represent a promising therapeutic strategy for SMA . Research-grade compounds like this one are vital tools for exploring the structure-activity relationships (SAR) within this chemical series, helping to improve the potency and efficacy of potential drug candidates . The molecular formula is C15H24N4O3S2 and its molecular weight is 372.50 g/mol . Applications: • Neurological Disease Research: Serves as a key chemical scaffold for investigating novel treatments for Spinal Muscular Atrophy (SMA) through the modulation of SMN2 gene expression and splicing . • Medicinal Chemistry: Used in hit-to-lead optimization campaigns to study structure-activity relationships (SAR) and improve the drug-like properties of piperidine-thiazole based compounds . • Biochemical Profiling: A tool compound for in vitro assays to understand mechanisms of action related to SMN protein upregulation . This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

1-methylsulfonyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S2/c1-24(21,22)19-9-2-12(3-10-19)14(20)17-13-4-7-18(8-5-13)15-16-6-11-23-15/h6,11-13H,2-5,7-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOGBZCNZAVHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN(CC2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Methylsulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a piperidine core substituted with a thiazole moiety and a methylsulfonyl group. Its molecular formula is C14H21N3O3SC_{14}H_{21}N_{3}O_{3}S with a molecular weight of approximately 369.5 g/mol . The structural complexity contributes to its varied biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : Similar compounds have shown potential in inhibiting tumor cell proliferation and migration. For instance, studies on related thiazole derivatives indicate they can trigger ferroptosis in cancer cells, suggesting that 1-(methylsulfonyl)-N-(thiazol-2-yl)piperidine derivatives may also possess similar properties .
  • Kinase Inhibition : The compound has demonstrated dual kinase inhibitory activity, specifically against CK2 and GSK3β, with IC50 values of 1.9 μM and 0.67 μM respectively . This suggests potential applications in targeting signaling pathways involved in cancer and other diseases.

The mechanisms by which this compound exerts its biological effects are being actively researched. Some hypothesized mechanisms include:

  • Inhibition of Key Enzymes : The ability to inhibit kinases like CK2 and GSK3β could disrupt critical signaling pathways involved in cell growth and survival, leading to apoptosis in cancer cells .
  • Induction of Ferroptosis : Similar compounds have been shown to affect the KEAP1-NRF2-GPX4 axis, which is crucial for cellular antioxidant defense. By modulating this pathway, the compound may induce ferroptosis in tumor cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInduces ferroptosis in cancer cells
Kinase InhibitionInhibits CK2 (IC50 = 1.9 μM) and GSK3β (IC50 = 0.67 μM)
Antibacterial ActivityExhibits distinctive modes of antibiotic activity

Research Findings

Recent studies have highlighted the potential of thiazole-containing compounds in various therapeutic areas:

  • Antitumor Properties : Compounds similar to 1-(methylsulfonyl)-N-(thiazol-2-yl)piperidine derivatives have been tested for their cytotoxic effects on various cancer cell lines. For example, specific thiazole analogues showed IC50 values approaching those of standard chemotherapeutics like doxorubicin .
  • Antibacterial Activity : Some derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Key Structural Variations and Properties

The following analogs share the piperidine-carboxamide scaffold but differ in substituents, influencing their physicochemical and biological profiles:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Implications (Inferred) References
1-(Methylsulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)piperidine-4-carboxamide (Target Compound) C₁₆H₂₃N₄O₃S₂ 407.5 Thiazol-2-yl on piperidine; methylsulfonyl at 1-position Potential kinase inhibition or receptor antagonism
1-(4-Methylphenylsulfonyl)-N-(2-phenylethyl)piperidine-4-carboxamide C₂₂H₂₆N₂O₃S 422.5 4-Methylphenylsulfonyl; phenethyl group Altered lipophilicity and target selectivity
1-(Methylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)piperidine-3-carboxamide C₁₉H₂₅N₃O₄S₂ 423.6 4-Propoxyphenyl-thiazole; carboxamide at piperidine-3 Steric hindrance may reduce binding affinity
1-(4-Chlorobenzenesulfonyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide C₂₀H₂₀ClN₃O₃S₂ 450.0 4-Chlorobenzenesulfonyl; benzothiazole substituent Enhanced electron-withdrawing effects for reactivity
1-(Methylsulfonyl)-N-(piperidin-1-yl)piperidine-4-carboxamide C₁₂H₂₁N₃O₃S 287.4 Piperidin-1-yl substituent; no thiazole ring Simplified structure with reduced target specificity

Pharmacokinetic and Toxicity Considerations

  • Target Compound: Methylsulfonyl groups are generally associated with favorable metabolic stability.
  • Analog in : Absence of heterocycles (e.g., thiazole) simplifies metabolism but may limit target engagement .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(methylsulfonyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)piperidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via multi-step reactions involving piperidine and thiazole intermediates. Key steps include sulfonylation (e.g., methylsulfonyl group introduction) and carboxamide coupling. Optimization involves adjusting solvent systems (e.g., ethanol/water mixtures), temperature (reflux conditions), and catalysts. For example, IR and NMR are critical for tracking functional group transformations (e.g., sulfonylation completion at ~1370 cm⁻¹ for S=O stretching) . Purification via recrystallization (ethanol/water) improves purity, with yields reported between 54–68% in analogous piperidine-thiazole systems .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • 1H/13C NMR : Assign piperidine and thiazole protons (e.g., thiazole C5-H at δ ~7.2–7.5 ppm) and carbons (piperidine methylenes at δ ~2.5–3.5 ppm). Aromatic protons in thiazole appear as distinct doublets (J = 3–4 Hz) .
  • IR Spectroscopy : Confirm sulfonamide (S=O at ~1150–1370 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) groups .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ peaks) and fragmentation patterns (e.g., loss of methylsulfonyl group) .

Q. What in vitro models are suitable for preliminary bioactivity screening, and how should assays be designed?

  • Methodology : Use enzyme inhibition assays (e.g., D1 protease for herbicidal activity ) or receptor-binding studies (e.g., kinase targets). Cell viability assays (MTT/XTT) in cancer lines or microbial growth inhibition tests can assess cytotoxicity. Dose-response curves (1–100 µM) and positive controls (e.g., known inhibitors) are critical. For example, IC50 values in analogous compounds were determined using fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s 3D structure, and what mechanistic insights can this provide?

  • Methodology : Single-crystal X-ray diffraction (e.g., SHELX programs) determines bond lengths, angles, and conformation. For example, piperidine ring puckering and sulfonamide torsion angles influence target binding. Data-to-parameter ratios >14:1 and R-factors <0.06 ensure accuracy . This reveals interactions like hydrogen bonding between the carboxamide and active-site residues .

Q. How can structure-activity relationship (SAR) studies systematically evaluate substituent effects on bioactivity?

  • Methodology :

  • Synthetic Modifications : Vary substituents on the thiazole (e.g., 4-chlorophenyl vs. methoxyphenyl) or piperidine (e.g., methylsulfonyl vs. acetyl groups) .
  • Activity Profiling : Compare IC50 values across analogs. For instance, electron-withdrawing groups on the thiazole enhance D1 protease inhibition .
  • Computational Modeling : Molecular docking (AutoDock, Schrödinger) predicts binding affinities and guides rational design .

Q. How should discrepancies in reported bioactivity data (e.g., IC50 variability) be investigated?

  • Methodology :

  • Assay Standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%).
  • Orthogonal Validation : Use multiple assays (e.g., enzymatic vs. cellular) to confirm activity. For example, conflicting kinase inhibition data may arise from off-target effects, resolved via selectivity profiling .
  • Batch Analysis : Verify compound purity (HPLC ≥95%) and stability (e.g., degradation under assay conditions) .

Q. What molecular docking parameters best predict target binding modes for this compound?

  • Methodology :

  • Grid Generation : Focus on catalytic sites (e.g., D1 protease’s Ser-His-Asp triad ).
  • Scoring Functions : Use MM-GBSA for binding free energy calculations.
  • Validation : Compare docking poses with crystallographic data (e.g., RMSD <2.0 Å). For example, piperidine-thiazole analogs showed strong agreement between predicted and observed binding to kinase ATP pockets .

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